REACTION_CXSMILES
|
[CH:1]([C:3]1[C:12]([CH3:13])=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[CH:4]=1)=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:22])C=1>C(Cl)Cl>[CH3:13][C:12]1[C:3]([CH:1]2[CH2:2][O:22]2)=[CH:4][C:5]2[CH2:9][O:8][C:7](=[O:10])[C:6]=2[CH:11]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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C(=C)C1=CC2=C(C(OC2)=O)C=C1C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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C1=CC(=CC(=C1)Cl)C(=O)OO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 2 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
WASH
|
Details
|
The mixture was washed with aqueous Na2SO3 until KI indicator paper didn't change color
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica column
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(C(OC2)=O)C1)C1OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |